molecular formula C14H19FN2O3S B5788616 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

Katalognummer B5788616
Molekulargewicht: 314.38 g/mol
InChI-Schlüssel: MPBDHKJPQHSYOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, also known as BAY 41-2272, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have vasodilatory effects and potential therapeutic applications in cardiovascular diseases.

Wirkmechanismus

4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 activates sGC by binding to the heme group of the enzyme, which leads to the production of cGMP. cGMP then activates protein kinase G, which leads to the relaxation of smooth muscle cells and subsequent vasodilation.
Biochemical and Physiological Effects
4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 has been shown to have potent vasodilatory effects in vitro and in vivo. It has also been shown to reduce pulmonary artery pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. Additionally, 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 has been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury.

Vorteile Und Einschränkungen Für Laborexperimente

4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 has several advantages for lab experiments, including its potent vasodilatory effects and its ability to activate sGC. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272, including:
1. Further studies on its potential therapeutic applications in cardiovascular diseases, such as pulmonary hypertension and heart failure.
2. Studies on its potential anti-inflammatory effects in other disease models.
3. Development of more potent and selective sGC activators.
4. Studies on the pharmacokinetics and pharmacodynamics of 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 in humans.
5. Development of new formulations of 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 to improve its solubility and bioavailability.

Synthesemethoden

The synthesis of 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-(2-oxo-2-piperidin-1-yl) ethylamine in the presence of a base such as triethylamine. The reaction yields 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 as a white solid, which can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as pulmonary hypertension and heart failure. It has been shown to have vasodilatory effects by activating sGC, which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells.

Eigenschaften

IUPAC Name

4-fluoro-N-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-16(11-14(18)17-9-3-2-4-10-17)21(19,20)13-7-5-12(15)6-8-13/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBDHKJPQHSYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.